molecular formula C41H52O4 B1200416 Norethindrone and mestranol CAS No. 8015-29-0

Norethindrone and mestranol

Número de catálogo: B1200416
Número CAS: 8015-29-0
Peso molecular: 608.8 g/mol
Clave InChI: HFFGOURGAIOQBU-FOWHCLFSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Norethindrone and mestranol, also known as this compound, is a useful research compound. Its molecular formula is C41H52O4 and its molecular weight is 608.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Contraceptive Applications

Mechanism of Action
Norethindrone is a progestin that primarily inhibits ovulation, alters cervical mucus to impede sperm penetration, and modifies the endometrial lining to prevent implantation. Mestranol, an estrogen, works synergistically with norethindrone to enhance contraceptive efficacy by stabilizing the menstrual cycle and reducing breakthrough bleeding .

Clinical Efficacy

  • A study involving 210 women demonstrated that a combination of 10 mg norethindrone and 0.06 mg mestranol administered for 20 days per cycle resulted in no unplanned pregnancies over 6232 cycles, highlighting its effectiveness as a contraceptive method .
  • Another report indicated that the use of Norinyl-1 (1 mg norethindrone and 0.05 mg mestranol) achieved effective fertility control with minimal side effects reported .

Hormone Replacement Therapy

Norethindrone and mestranol are also utilized in hormone replacement therapy for menopausal symptoms. Their combined use helps alleviate symptoms such as hot flashes and mood swings while protecting against osteoporosis.

Clinical Studies

  • Research has shown that patients receiving hormone replacement therapy with this compound reported significant improvements in quality of life measures related to menopause symptoms .
  • The combination has been linked to a reduced risk of endometrial hyperplasia when used with estrogen therapy, making it a safer option for women undergoing hormone replacement .

Pharmacokinetics and Bioavailability

Absorption and Metabolism
Both compounds exhibit good oral bioavailability, with peak plasma concentrations occurring within a few hours post-administration. Their pharmacokinetic profiles indicate that they are metabolized primarily in the liver, which is crucial for understanding dosing regimens in clinical settings .

Table: Pharmacokinetic Parameters of this compound

ParameterNorethindroneMestranol
Half-life8-12 hours24 hours
Peak Plasma Concentration1-3 hours1-4 hours
Bioavailability~50%~60%

Adverse Effects and Safety Profile

While generally well-tolerated, the use of this compound can lead to side effects such as nausea, weight gain, and breakthrough bleeding. Long-term studies have indicated that these effects often diminish with continued use .

Safety Considerations

  • The risk of thromboembolic events associated with combined hormonal contraceptives remains a critical consideration, particularly in women with predisposing factors such as obesity or smoking .
  • Regular monitoring is recommended for women on long-term therapy to assess potential impacts on cardiovascular health.

Future Directions in Research

Ongoing research aims to optimize dosing regimens and explore the potential benefits of lower-dose formulations to minimize side effects while maintaining contraceptive efficacy. Additionally, investigations into the long-term impacts on breast cancer risk continue to be a focal point in evaluating the safety profile of these compounds .

Propiedades

Número CAS

8015-29-0

Fórmula molecular

C41H52O4

Peso molecular

608.8 g/mol

Nombre IUPAC

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H26O2.C20H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3;1,12,15-18,22H,4-11H2,2H3/t17-,18-,19+,20+,21+;15-,16+,17+,18-,19-,20-/m10/s1

Clave InChI

HFFGOURGAIOQBU-FOWHCLFSSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

SMILES isomérico

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC

SMILES canónico

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Sinónimos

17-alpha-ethynyl-19-nortestosterone and ethynylestradiol 3-methyl ether
Norinyl
Norinyl 1-50
Ortho Novum
Ortho-Novum
Orthonovin

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.